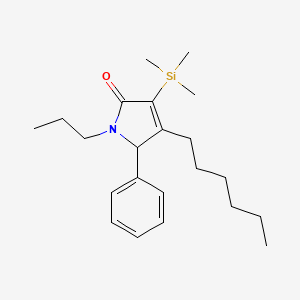
2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- is a complex organic compound belonging to the class of γ-lactam compounds. These compounds are known for their diverse applications in organic synthesis, drug development, and as intermediates in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one derivatives typically involves transition metal catalysis and cascade cyclization reactions. For instance, the copper-catalyzed synthesis of 1,5-dihydro-2H-pyrrol-2-one involves the reaction of aldehydes and amines . Other methods include the palladium-catalyzed reaction of propargylamine, halide, and TFben, as well as the nickel-catalyzed reaction of acetamide with isocyanide .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrol-2-one derivatives undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium and nickel .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
2H-Pyrrol-2-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of γ-lactam antibiotics.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biochemical pathways. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dihydro-2H-pyrrol-2-one
- 1-Methyl-1,5-dihydro-2H-pyrrol-2-one
- 1-Phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
198214-13-0 |
|---|---|
Formule moléculaire |
C22H35NOSi |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
3-hexyl-2-phenyl-1-propyl-4-trimethylsilyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H35NOSi/c1-6-8-9-13-16-19-20(18-14-11-10-12-15-18)23(17-7-2)22(24)21(19)25(3,4)5/h10-12,14-15,20H,6-9,13,16-17H2,1-5H3 |
Clé InChI |
KWQWOVAIAXULPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=O)N(C1C2=CC=CC=C2)CCC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

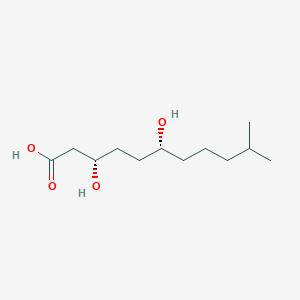
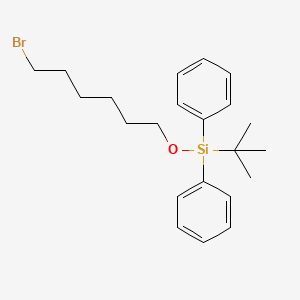
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
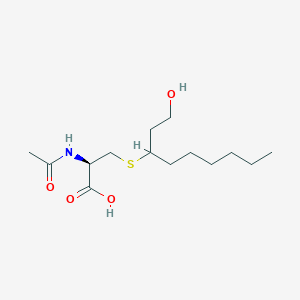
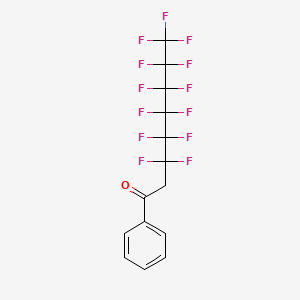
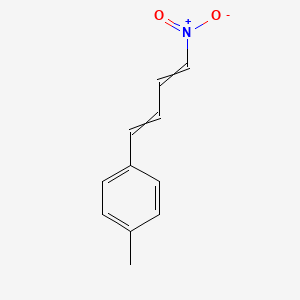
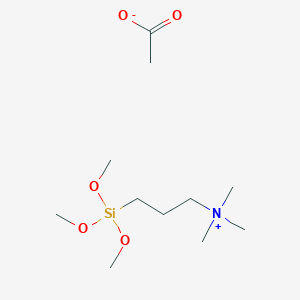
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
